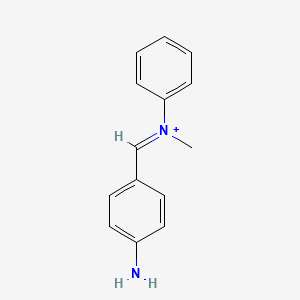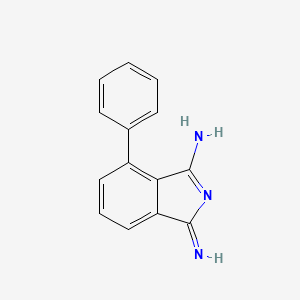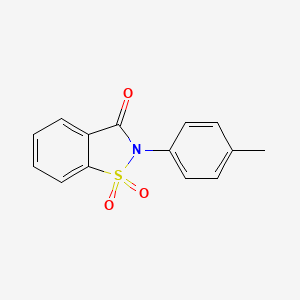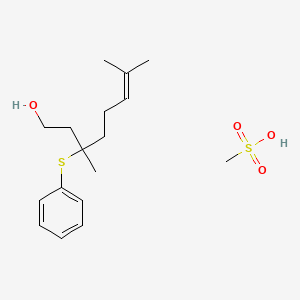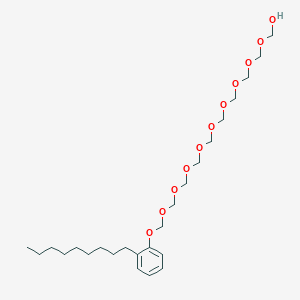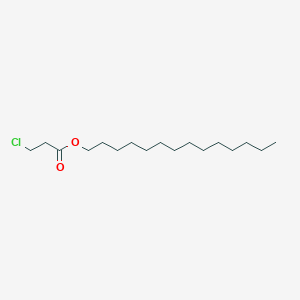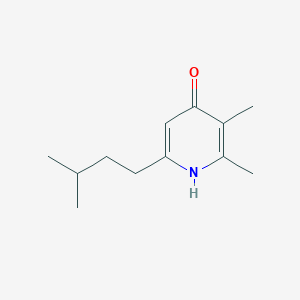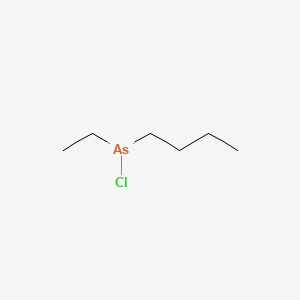![molecular formula C18H17NO4S B14493508 [(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid CAS No. 63251-96-7](/img/structure/B14493508.png)
[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde in the presence of an acid catalyst.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Phenyl Group: The phenyl group at position 2 can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the indole derivative with thiol reagents such as thiourea or thioglycolic acid.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of [(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Ph-IAA: A synthetic indole derivative with unique applications in plant biology.
Indole-3-butyric acid: Another plant hormone with structural similarities but distinct functions.
Propriétés
Numéro CAS |
63251-96-7 |
|---|---|
Formule moléculaire |
C18H17NO4S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-[(5,6-dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C18H17NO4S/c1-22-14-8-12-13(9-15(14)23-2)19-17(11-6-4-3-5-7-11)18(12)24-10-16(20)21/h3-9,19H,10H2,1-2H3,(H,20,21) |
Clé InChI |
OLGVLFUMJLASRC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=C(N2)C3=CC=CC=C3)SCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


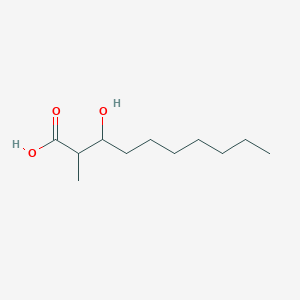

![8-Methylidene-2-oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14493453.png)
